RED 500

Description

Structure

3D Structure

Properties

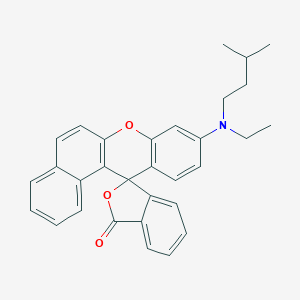

IUPAC Name |

9'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO3/c1-4-32(18-17-20(2)3)22-14-15-26-28(19-22)34-27-16-13-21-9-5-6-10-23(21)29(27)31(26)25-12-8-7-11-24(25)30(33)35-31/h5-16,19-20H,4,17-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBILJBACCNEAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888879 |

Source

|

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115392-27-3 |

Source

|

| Record name | 9-[Ethyl(3-methylbutyl)amino]spiro[12H-benzo[a]xanthene-12,1′(3′H)-isobenzofuran]-3′-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115392-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one, 9-(ethyl(3-methylbutyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115392273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

RED 500 (CAS 115392-27-3): A Technical Overview of a Fluoran Leuco Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RED 500, identified by CAS number 115392-27-3, is a synthetic organic compound belonging to the fluoran (B1223164) class of leuco dyes. Its primary industrial application lies in its function as a color former in thermal and carbonless paper products, such as receipts and labels.[1][2] While some chemical suppliers categorize it for "synthesis API and research" or as a "pharmaceutical intermediate," a comprehensive review of scientific literature and regulatory documents reveals no evidence of its use or investigation as a therapeutic agent or in the context of drug development.[3] Toxicological data is available, primarily from its assessment as a potential replacement for bisphenol A (BPA) in thermal paper by the U.S. Environmental Protection Agency (EPA).[4] This guide provides a detailed summary of the known chemical and physical properties of RED 500, its industrial applications, and the available toxicological information. It must be emphasized that there is a lack of data regarding its biological activity, mechanism of action in biological systems, and established protocols for its use in biomedical research.

Chemical and Physical Properties

RED 500, with the chemical name 9-[ethyl(3-methylbutyl)amino]spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, is a complex molecule with the properties summarized in the table below.[5][6]

| Property | Value | Reference |

| CAS Number | 115392-27-3 | [5] |

| Molecular Formula | C₃₁H₂₉NO₃ | [1] |

| Molecular Weight | 463.57 g/mol | [7] |

| Appearance | Quasi-white powder | |

| Melting Point | 173-175 °C | [1] |

| Boiling Point (Predicted) | 659.0 ± 55.0 °C | [7] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 5.35 ± 0.20 | [5] |

| λmax | 523 nm | [1] |

Mechanism of Color Formation (Industrial Application)

RED 500 is a leuco dye, meaning it can exist in a colorless or colored form. The coloration is based on the reversible opening and closing of a lactone ring within its structure. In its stable, colorless state, the lactone ring is closed. When exposed to an acidic developer (such as BPA or an alternative) and heat, the lactone ring opens. This structural change creates a conjugated system that absorbs light in the visible spectrum, resulting in the appearance of a red color.[8][9][10]

Experimental Workflow: Color Formation in Thermal Paper

The following diagram illustrates the general process of color formation in thermal paper utilizing a leuco dye like RED 500.

Caption: General workflow of color formation in thermal paper using a leuco dye.

Toxicological Profile

The U.S. EPA has evaluated RED 500 as an alternative to BPA in thermal paper. The available toxicological data is summarized in their reports. It's important to note that these are hazard assessments and do not represent a full risk assessment for all exposure scenarios.

The EPA's hazard evaluation considers several endpoints, including:

-

Acute Toxicity: The potential for adverse effects from a single exposure.

-

Carcinogenicity: The potential to cause cancer.

-

Genotoxicity: The potential to damage genetic material.

-

Reproductive Toxicity: The potential to harm the reproductive system.

-

Developmental Toxicity: The potential to cause adverse effects on a developing organism.[4]

Relevance to Drug Development and Biological Research

Despite its classification by some chemical suppliers for "research" or as a "pharmaceutical intermediate," a thorough search of scientific literature reveals a significant lack of studies investigating RED 500 for any therapeutic application. The broader class of fluoran dyes has found use in "biological applications," but this is primarily in the context of their fluorescent properties for use as probes or in sensors, not as bioactive molecules intended for therapeutic intervention.[8][11]

There is no published evidence to suggest that RED 500 modulates any specific biological signaling pathways or has been a subject of investigation in fields such as oncology, immunology, or neuroscience. Therefore, the creation of diagrams for signaling pathways or detailed experimental protocols for its use in drug development research is not possible based on the current body of scientific knowledge.

Conclusion

RED 500 (CAS 115392-27-3) is a well-characterized fluoran leuco dye with a clear and established industrial application as a color former. While toxicological data is available due to its consideration as a BPA alternative, there is no scientific evidence to support its relevance to the field of drug development or as a therapeutic agent. Researchers and scientists in these fields should be aware that the "research" classification by some suppliers appears to be based on its nature as a chemical compound rather than any demonstrated biological activity of therapeutic interest. The information presented in this guide is intended to provide a clear, evidence-based overview of RED 500 and to prevent misdirection of research efforts based on ambiguous supplier categorizations.

References

- 1. nagaseamerica.com [nagaseamerica.com]

- 2. epa.gov [epa.gov]

- 3. CAS No.115392-27-3,RED 500 Suppliers [lookchem.com]

- 4. substitution-bp.ineris.fr [substitution-bp.ineris.fr]

- 5. Page loading... [guidechem.com]

- 6. Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- | C31H29NO3 | CID 10298445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. RED 500 | 115392-27-3 [chemicalbook.com]

- 8. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fused-Fluoran Leuco Dyes with Large Color-Change Derived from Two-Step Equilibrium: iso-Aminobenzopyranoxanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the fluorescent dye 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one. This compound, a rhodamine derivative, is of interest for various applications due to its fluorescent properties. The synthesis is a multi-step process involving the preparation of a key aminophenol intermediate followed by a condensation reaction.

Overall Synthesis Pathway

The synthesis of the target molecule can be logically divided into two main stages:

-

Synthesis of the intermediate: 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol.

-

Condensation reaction: Reaction of the aminophenol intermediate with a suitable anhydride (B1165640) to form the final spiroxanthene structure.

While a complete, unified experimental protocol for the entire synthesis is not available in a single source, this guide consolidates information from relevant patents and scientific literature to provide a comprehensive pathway.

Stage 1: Synthesis of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol

The key precursor, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol, is synthesized in a two-step process as detailed in Chinese patent CN101486658A. The process starts with the reaction of resorcinol (B1680541) with monoethylamine to produce 3-ethylaminophenol, which is then alkylated with 1-bromo-3-methylbutane (B150244) (isoamyl bromide).

Experimental Protocol: Synthesis of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol[1]

Step 1a: Synthesis of 3-Ethylaminophenol

-

Reaction: Resorcinol is reacted with an aqueous solution of monoethylamine.

-

Purification: The resulting 3-ethylaminophenol is purified by forming the sodium salt with a 30% aqueous sodium hydroxide (B78521) solution and solid sodium hydroxide. The salt is then acidified with industrial hydrochloric acid to yield purified 3-ethylaminophenol.

Step 1b: Synthesis of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol [1]

-

Reaction: The purified 3-ethylaminophenol is reacted with 1-bromo-3-methylbutane (bromoisopentane) to yield the final intermediate, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol.[1]

Stage 2: Condensation and Cyclization to Form the Final Product

The second stage of the synthesis involves the condensation of the 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol intermediate with an appropriate anhydride, followed by cyclization to form the characteristic spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one structure. Based on the general synthesis of rhodamine and fluorescein (B123965) dyes, the likely reactant is phthalic anhydride or a related derivative.

General Experimental Protocol: Condensation Reaction

While a specific protocol for the target molecule is not detailed in the available literature, the following is a general procedure based on the synthesis of similar rhodamine dyes.[2]

-

A mixture of 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol and phthalic anhydride is heated in the presence of a dehydrating condensing agent, such as sulfuric acid or methanesulfonic acid.[3]

-

The reaction mixture is heated to a high temperature (typically above 150°C) to facilitate the condensation and subsequent cyclization.

-

The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol, as described in patent CN101486658A.

| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product |

| 1a | Resorcinol, Monoethylamine aqueous solution | 30% NaOH(aq), Solid NaOH, HCl(aq) | Salt formation and acidification for purification | 3-Ethylaminophenol |

| 1b | 3-Ethylaminophenol, 1-Bromo-3-methylbutane | Not specified | Not specified | 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol |

Note: The patent does not provide specific quantities, yields, or detailed reaction conditions such as temperature and time for each step.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one.

Caption: Synthesis of the key intermediate, 3-(N-Ethyl-N-(3-methylbutyl)amino)phenol.

Caption: Final condensation and cyclization step to form the target molecule.

This guide provides a foundational understanding of the synthesis of 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one. Further research and laboratory optimization would be necessary to establish a detailed and high-yielding experimental protocol.

References

An In-depth Technical Guide to the Thermochromic Properties of RED 500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic properties of the compound known as RED 500. It delves into the fundamental chemistry, operational mechanisms, and practical considerations for its application in thermochromic systems. This document is intended for a technical audience requiring a deep understanding of this leuco dye's behavior.

Introduction to RED 500

RED 500 is the common trade name for the chemical compound 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one, identified by the CAS number 115392-27-3.[1] It belongs to the fluoran (B1223164) class of leuco dyes, which are compounds capable of existing in a colorless (leuco) form and a colored form.[1][2] In its isolated, solid state, RED 500 is typically a quasi-white or lightly colored powder. Its utility as a thermochromic agent is not an intrinsic property of the molecule itself but is realized when it is integrated into a multi-component system.[3][4] Such systems are widely used in applications like thermal paper, security printing, and novelty temperature indicators.[5][6]

The fundamental properties of the RED 500 compound are summarized below.

| Property | Value | Reference |

| Chemical Name | 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one | |

| CAS Number | 115392-27-3 | [1] |

| Molecular Formula | C₃₁H₂₉NO₃ | [1] |

| Molecular Weight | 463.6 g/mol | [1] |

| Physical Form | Quasi-white powder | |

| Melting Point | 173-175 °C | [1] |

| λmax (in colored state) | 523 nm | [1] |

The Thermochromic System: Mechanism of Action

The thermochromic behavior associated with RED 500 is achieved by combining it with two other critical components: a color developer and a solvent/reaction medium . This three-part system is typically microencapsulated to protect it from the environment and ensure its reversibility.[4][7]

-

Color Former (Leuco Dye): RED 500 is the color former. In its native state, it exists in a non-polar, colorless form with a closed lactone ring.

-

Color Developer: This is typically a weak organic acid (e.g., bisphenol A, 1,2,3-benzotriazole) that can donate a proton to the leuco dye.[7][8]

-

Solvent/Reaction Medium: A fusible, non-polar solvent, such as a long-chain fatty alcohol (e.g., stearyl alcohol) or ester, controls the interaction between the dye and the developer.[7][9] The melting point of this solvent is the primary determinant of the system's transition temperature.

Low-Temperature State (Colored): Below its melting point, the solvent is in a solid state, holding the RED 500 dye and the acidic developer in close proximity. This allows for a reaction where the developer protonates a specific site on the dye molecule, forcing the lactone ring to open. This ring-opening creates a highly conjugated, planar molecular structure that absorbs visible light, producing a distinct red or magenta color.

High-Temperature State (Colorless): When the temperature rises to the melting point of the solvent, the solvent liquefies and its polarity changes. This causes the dye and developer molecules to dissociate. The leuco dye, being more stable in its non-polar lactone form in the molten solvent, reverts to its closed-ring structure. This breaks the conjugation, and the compound returns to its colorless state. The process is reversible upon cooling.

The diagram below illustrates this temperature-dependent equilibrium.

Quantitative Data

Quantitative thermochromic data is highly dependent on the specific formulation of the developer and solvent used with RED 500. While extensive public data for RED 500-specific systems is scarce, a patent for a hair removal wax provides a concrete example of its application.[9]

| System Component | Example Material | Role | Reference |

| Color Former | RED 500 (CAS 115392-27-3) | The leuco dye that provides the color. | [9] |

| Solvent/Matrix Component | Stearyl Alcohol | A fatty alcohol that melts to induce the color change. | [9] |

| Developer | Not specified | A weak acid required for color development. | - |

| Transition Temperature | Approx. 55 °C | Temperature at which the system changes from colored to colorless. | [9] |

| Color Change | Red to Colorless | The observed thermochromic transition upon heating. | [9] |

Experimental Protocols

The following is a generalized protocol for the preparation and characterization of a microencapsulated thermochromic pigment using RED 500. This process is standard in the industry for producing stable, reversible thermochromic materials.

4.1 Preparation of the Thermochromic Core Material

-

Melt the Solvent: In a heated, jacketed beaker, melt the solvent (e.g., 20 parts by weight of stearyl alcohol) by raising the temperature to approximately 10-15 °C above its melting point.

-

Dissolve Components: While stirring, add the color former (e.g., 1 part by weight of RED 500) and the color developer (e.g., 3 parts by weight of bisphenol A) to the molten solvent.

-

Homogenize: Continue stirring until a complete, homogeneous solution is formed. This solution is the thermochromic core material. Maintain the temperature to prevent premature solidification.

4.2 Microencapsulation via Coacervation

-

Prepare Aqueous Phase: In a separate, larger reaction vessel, prepare an aqueous solution of a protective colloid, such as gelatin or polyvinyl alcohol (PVA).

-

Emulsify: Add the hot, molten thermochromic core material to the aqueous phase while applying high-shear mixing. This creates a fine emulsion of oil (core material) droplets in water.

-

Induce Coacervation: Adjust the pH or temperature of the emulsion (depending on the colloid used) to cause the colloid to precipitate out of the solution and deposit onto the surface of the oil droplets, forming a capsule wall.

-

Crosslink the Capsule Wall: Introduce a crosslinking agent (e.g., glutaraldehyde (B144438) for gelatin) to harden and stabilize the microcapsule walls.

-

Isolate and Dry: The resulting slurry of microcapsules is then filtered, washed with deionized water, and dried to yield a fine, free-flowing thermochromic pigment powder.

4.3 Characterization of Thermochromic Properties

-

Differential Scanning Calorimetry (DSC):

-

Place 5-10 mg of the dried pigment into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected transition.

-

Cool the sample at the same rate.

-

The endothermic peak on the heating curve and the exothermic peak on the cooling curve correspond to the melting and solidification of the internal solvent, indicating the temperature range of the thermochromic transition.

-

-

Spectrophotometry with Temperature Control:

-

Disperse the pigment in a compatible, transparent medium (e.g., a UV-curable resin) and apply it as a thin film on a transparent substrate (e.g., glass slide).

-

Place the sample in a spectrophotometer equipped with a temperature-controlled stage.

-

Record the absorbance spectrum (e.g., from 400-700 nm) at various temperatures below, during, and above the transition range identified by DSC.

-

Plot the absorbance at λmax (approx. 523 nm for RED 500) as a function of temperature to visualize the color transition curve.

-

The workflow for this characterization is shown below.

Conclusion

RED 500 (CAS 115392-27-3) is a highly effective fluoran-based leuco dye that serves as a color former in reversible thermochromic systems. Its properties are not inherent but are activated through formulation with a suitable acidic developer and a fusible solvent. The transition temperature and color intensity are tunable based on the selection of these co-reactants. The mechanism relies on a temperature-mediated, reversible chemical equilibrium between the colored, open-ring form and the colorless, closed-lactone form of the dye. For researchers and developers, a deep understanding of this three-component system is essential for successfully designing and implementing thermochromic materials for advanced applications.

References

- 1. nagaseamerica.com [nagaseamerica.com]

- 2. US9206547B2 - Preprocessing liquid for textile printing, ink set for ink jet textile printing, ink jet textile printing method - Google Patents [patents.google.com]

- 3. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. [yamamoto-chemicals.co.jp]

- 4. patents.justia.com [patents.justia.com]

- 5. Leuco Dyes (Colour Formers) - NAGASE | Europe [nagase.eu]

- 6. spotsee.io [spotsee.io]

- 7. US20150090159A1 - Red thermochromic dyes and their ink compositions - Google Patents [patents.google.com]

- 8. US4717710A - Thermochromic composition - Google Patents [patents.google.com]

- 9. US10799444B1 - Wax for hair removal with thermally activated pigment - Google Patents [patents.google.com]

The Biological Activity of Red 40: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC, commercially known as Red 40, is a synthetic azo dye extensively used in the food, beverage, and pharmaceutical industries to impart a red hue to products.[1][2][3] Despite its widespread use and regulatory approval by agencies such as the U.S. Food and Drug Administration (FDA), a growing body of scientific evidence has raised concerns about its potential biological activities and adverse health effects.[4][5][6][7] This technical guide provides a comprehensive overview of the current scientific understanding of Red 40's biological activity, with a focus on its genotoxic, inflammatory, and gut microbiome-disrupting effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the potential implications of Red 40 exposure.

Metabolism and Absorption

Upon oral ingestion, Red 40 is poorly absorbed in the gastrointestinal tract.[8][9] The majority of the dye is metabolized by the gut microbiota.[1][8][9][10] Intestinal azoreductases cleave the azo bond of Red 40, leading to the formation of aromatic amines, primarily cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[9][10] These metabolites are then largely excreted in the feces, with a minor fraction being absorbed and excreted in the urine.[9][11]

Core Biological Activities and Experimental Findings

Genotoxicity and DNA Damage

A significant body of research has investigated the genotoxic potential of Red 40, with some conflicting results.[12][13] However, several studies have demonstrated that Red 40 can induce DNA damage both in vitro and in vivo.[12][14][15][16]

In Vitro Studies: Exposure of human colon cancer cells (HCT 116) to Red 40 has been shown to cause a dose- and time-dependent increase in DNA damage, as measured by the comet assay.[12][17] This is accompanied by an increase in the levels of the DNA damage marker p53 and its phosphorylated form.[12][17]

In Vivo Studies: Animal studies in mice have corroborated the in vitro findings. Oral administration of Red 40 at doses equivalent to the acceptable daily intake (ADI) and twice the ADI resulted in detectable DNA damage in colon cells.[12][18][19] One study, however, reported no genotoxic effects in mice at maximum recommended doses under OECD guidelines.[13]

Colonic Inflammation

Chronic exposure to Red 40 has been linked to low-grade colonic inflammation.[12][14][20] This effect is particularly pronounced when consumed in conjunction with a high-fat diet.[12][14] In mouse models, long-term consumption of Red 40 led to an increase in inflammatory markers in the distal colon and rectum.[12][18] Furthermore, studies in mice with a dysregulated immune system (specifically involving the cytokine IL-23) showed that consumption of Red 40 could induce colitis.[21]

Impact on the Gut Microbiome

Red 40 consumption can significantly alter the composition and balance of the gut microbiota, a condition known as dysbiosis.[12][20] Studies in mice have shown that while Red 40 alone may not affect alpha diversity, it can change the beta-diversity of the gut microbiome.[12] When combined with a high-fat diet, Red 40 consumption leads to a significant decrease in beneficial microbial communities and an increase in harmful ones.[12][14][15] Specifically, a reduction in Verrucomicrobia and Lactobacillaceae and an increase in S24–7, Clostridiales, and Erysipelotrichaceae have been observed.[12] The degradation of Red 40 by gut enterobacteria can produce aromatic amines, which may be toxic or mutagenic.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental studies on the biological activity of Red 40.

Table 1: In Vitro DNA Damage in HCT 116 Human Colon Cancer Cells

| Treatment Group | Exposure Time | DNA Damage (Tail Moment) | p53 Levels | Phosphorylated p53 (Ser15) Levels |

| Control | 24 h | Baseline | Baseline | Baseline |

| Red 40 (Dose-dependent) | 24 h | Increased with dose | Increased with dose | Increased with dose |

| Red 40 (1 mM) | Time-dependent | Increased over time | - | - |

Data synthesized from studies by Zhang et al.[12]

Table 2: In Vivo DNA Damage in Mouse Colon Cells

| Treatment Group | Dose | Exposure Time | DNA Damage (Comet Assay) |

| Control | - | - | Baseline |

| Red 40 | 7 mg/kg (ADI) | 6 h, 24 h, 1 week | Increased |

| Red 40 | 14 mg/kg (2x ADI) | 6 h, 24 h, 1 week | Increased |

Data synthesized from studies by Zhang et al.[12][18][19]

Table 3: Effects of Red 40 and High-Fat Diet (HFD) on Mice

| Parameter | LFD Control | LFD + Red 40 | HFD Control | HFD + Red 40 |

| Body Weight | Normal | Significantly Lower | Higher than LFD | Significant Decrease |

| Lymphocyte Percentage | Baseline | - | - | Increased |

| Serum IL-6 | Baseline | - | Increased | Further Increased |

| Colonic Macroscopic Foci (Proximal) | Baseline | - | Increased | - |

| Colonic Macroscopic Foci (Distal) | Baseline | - | - | Significant Increase |

| Gut Microbiome Diversity | Normal | Altered Beta-diversity | Decreased Diversity | Further Decreased Diversity |

| Beneficial Bacteria | Normal | Decreased Verrucomicrobia & Lactobacillaceae | Decreased | Significant Decrease |

| Harmful Bacteria | Normal | Increased S24-7 & Clostridiales | Increased | Significant Increase |

Data synthesized from studies by Zhang et al. and other reviews.[12][14][15]

Experimental Protocols

In Vitro DNA Damage Assessment (Comet Assay)

-

Cell Line: Human colorectal carcinoma cell line HCT 116.

-

Cell Culture: Cells are maintained in an appropriate culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are exposed to varying concentrations of Red 40 for different time periods (e.g., 24 hours for dose-response, and various time points for time-course).

-

Comet Assay (Alkaline):

-

Harvest and suspend cells in low-melting-point agarose.

-

Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize and quantify the DNA damage using fluorescence microscopy and specialized software. The "tail moment" (product of tail length and the fraction of DNA in the tail) is a common metric for DNA damage.[12][17]

-

Western Blot for DNA Damage Markers

-

Protein Extraction: Lyse the treated and control HCT 116 cells to extract total protein.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and phosphorylated p53 (Ser15).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

In Vivo Mouse Studies

-

Animal Model: A/J mice are a commonly used strain.

-

Treatment Groups:

-

Control (Low-Fat Diet - LFD)

-

LFD + Red 40 in drinking water

-

High-Fat Diet (HFD)

-

HFD + Red 40 in drinking water

-

-

Dosing: Red 40 is administered in the drinking water at concentrations calculated to achieve the desired daily dose (e.g., human equivalent of 7 mg/kg/day).

-

Duration: Long-term studies can last for several months (e.g., 10 months).[12]

-

Endpoints:

-

Body Weight and Food/Liquid Intake: Monitored throughout the study.

-

Colonic Inflammation: Assessed by counting aberrant crypt foci (ACF) under a dissecting microscope and staining for inflammatory markers like inducible nitric oxide synthase (iNOS).[12][18]

-

Systemic Inflammation: Measured by serum levels of cytokines such as IL-6.[12][18]

-

Gut Microbiome Analysis: Fecal samples are collected, and bacterial DNA is extracted. 16S rRNA gene sequencing is performed to analyze the composition and diversity of the gut microbiota.

-

Visualizations

Signaling Pathway of Red 40-Induced DNA Damage

Caption: Red 40 induced DNA damage signaling cascade.

Experimental Workflow for In Vivo Mouse Study

Caption: Workflow of the in vivo mouse study on Red 40.

Logical Relationship of Red 40's Biological Effects

Caption: Interplay of Red 40's biological effects.

Conclusion

The available scientific evidence indicates that Red 40 is not an inert substance and exhibits biological activity that warrants further investigation. The key findings point towards a triad (B1167595) of effects: induction of DNA damage, promotion of colonic inflammation (especially in the context of a high-fat diet), and the disruption of the gut microbiome. These effects are interconnected and may contribute to an increased risk for gastrointestinal diseases, including colorectal cancer. For researchers and professionals in drug development, it is crucial to consider the potential confounding effects of Red 40 in preclinical and clinical studies, particularly in studies related to gastrointestinal health, inflammation, and cancer. Further research is needed to fully elucidate the mechanisms underlying these effects and to translate the findings from animal models to human health.

References

- 1. researchgate.net [researchgate.net]

- 2. motherearthnaturalhealth.com [motherearthnaturalhealth.com]

- 3. Is Red Dye 40 Bad for You? Here’s What the Science Says [drugs.com]

- 4. Red Dye 40: Safety, Side Effects, and Food List [healthline.com]

- 5. Red dye 40: Definition, research, and more [medicalnewstoday.com]

- 6. Toxicology of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imbarex.com [imbarex.com]

- 8. The Impact of Red 40 on the Gut-Brain Axis — Mending Playbook [themendingplaybook.org]

- 9. FD&C Red No. 40 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Allura Red AC is a xenobiotic. Is it also a carcinogen? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Truth About Red Dye 40 [rupahealth.com]

- 12. The synthetic food dye, Red 40, causes DNA damage, causes colonic inflammation, and impacts the microbiome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dyeing to Death: Examining the Risks of Red 40 and… | Clinician.com [clinician.com]

- 15. clinician.com [clinician.com]

- 16. sciencefeatured.com [sciencefeatured.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. thewell.northwell.edu [thewell.northwell.edu]

- 21. neurosciencenews.com [neurosciencenews.com]

Unraveling "RED 500": A Search for a Substance in Drug Development

The identity of "RED 500" as a specific chemical entity in the context of pharmaceutical research and development remains elusive based on publicly available information. Extensive searches for a compound designated "RED 500" have not yielded a singular, identifiable molecule for which a comprehensive technical guide on solubility and stability could be compiled.

Initial investigations into "RED 500" have led to a diverse range of substances and products, none of which align with the profile of a core compound undergoing drug development. The search results primarily fall into the following categories:

-

Food Colorants: The most frequent associations with "Red" and a number are various food dyes. Notably, "Food Red 17," also known as Allura Red AC (FD&C Red 40), and "Ponceau 4R" are well-documented substances with available data on their physicochemical properties.

-

Commercial and Industrial Products: Several products bear the "RED 500" designation, including "TORO RED #500-96," a colorant for plastics, and various paints and inks. These are typically mixtures and not the single, pure substance expected for a drug development candidate.

-

Biological and Laboratory Reagents: In the scientific sphere, "RED 500" has been linked to a "Red-500 DNA Size Standard" and a fluorescent molecule named "Mega Red 500," used in specific laboratory assays. These are tools for research rather than therapeutic agents themselves.

-

Process Parameters: In some scientific literature, "RED 500" refers to experimental conditions, such as a Reynolds number of 500 in fluid dynamics studies or a reduction temperature of 500°C in catalyst preparation.

The absence of a clear, publicly documented chemical entity named "RED 500" within the pharmaceutical development pipeline suggests that this designation may be an internal codename or a proprietary identifier not yet disclosed in the public domain. Without the specific chemical name or structure of the molecule referred to as "RED 500," it is not possible to provide the requested in-depth technical guide on its solubility and stability.

For researchers, scientists, and drug development professionals seeking such information, the crucial next step would be to identify the precise chemical composition of "RED 500." Once the chemical identity is known, a thorough search of scientific databases and literature can be conducted to gather the necessary data for a comprehensive technical whitepaper.

Unraveling the Identity of "RED 500": A Tale of Two Chemicals

An in-depth investigation into the chemical entity known as "RED 500" reveals that this designation is not associated with a single, well-defined substance within the scientific literature pertinent to drug discovery and development. Instead, the term "RED 500" is commercially linked to two distinct chemical compounds, neither of which possesses a documented history of research in pharmacology or molecular biology that would be relevant to researchers, scientists, and drug development professionals.

Our comprehensive search indicates that "RED 500" is a non-standardized identifier. The ambiguity of the term necessitates a clarification of the chemical identity before any meaningful technical guide can be constructed. The two compounds identified are:

-

A Spiro-Lactone Based Dye: A substance with the CAS number 115392-27-3, chemically named 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one.[1][2][3][4][5][6]

-

A Quinacridone (B94251) Pigment: A high-performance pigment marketed as Fastogen® Super Red 500RG, identified as Pigment Violet 19 (PV19), with the CAS number 1047-16-1.[7][8][9][10][11][12]

This report will detail the available information on both of these chemicals. However, it is crucial to note at the outset that there is a conspicuous absence of publicly available data regarding their biological mechanisms of action, associated signaling pathways, or any experimental protocols related to pharmaceutical development.

RED 500 (CAS 115392-27-3): A Thermal and Pressure-Sensitive Dye

The chemical compound with the CAS number 115392-27-3 is described as a quasi-white powder used in heat-sensitive and pressure-sensitive recording materials, as well as in thermochromic coatings and inks.[2]

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 9'-(ethyl(3-methylbutyl)amino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |

| Molecular Formula | C31H29NO3 |

| Molecular Weight | 463.57 g/mol [2] |

| Appearance | Quasi-white powder[2] |

| CAS Number | 115392-27-3[1][2][3][4][5][6] |

Discovery and History:

There is no readily available information in the scientific literature detailing the discovery or the historical development of this specific compound. It is listed in the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, indicating its use in commerce in the United States.[13] Its primary application appears to be as a colorant in industrial products, particularly in thermal paper as a leuco dye, which changes color with heat.

Biological Activity and Mechanism of Action:

A thorough search of pharmacological and biological research databases reveals no studies on the mechanism of action, signaling pathway interactions, or any therapeutic potential of this compound. Its intended function is as a dye, and there is no indication of it being investigated for any biological effect.

Experimental Protocols:

Consistent with the lack of biological research, no experimental protocols for this compound in a biological or drug development context are available.

Fastogen® Super Red 500RG (Pigment Violet 19): A High-Performance Quinacridone Pigment

Fastogen® Super Red 500RG is the trade name for a gamma-quinacridone organic pigment, also known as Pigment Violet 19.[7][12] Quinacridone pigments are a class of synthetic organic pigments known for their exceptional lightfastness, durability, and color intensity.[8][14]

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | Quinacridone Violet |

| Pigment Index | Pigment Violet 19 (PV19)[8][10][15] |

| Chemical Formula | C20H12N2O2[15] |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 1047-16-1 |

| Appearance | Red to violet powder |

Discovery and History:

The first quinacridone compound was discovered in the late 19th century, but their potential as pigments was not realized until 1955.[8] Following the development of a commercially viable synthesis process, quinacridone pigments were introduced to the market in 1958.[9] They are valued for their stability and are used in a wide range of applications, including automotive coatings, plastics, and artist paints.[8][9]

Biological Activity and Mechanism of Action:

Similar to the spiro-lactone dye, there is no evidence in the scientific literature to suggest that Pigment Violet 19 has been investigated for any biological or pharmaceutical application. Its properties are valued for its chemical inertness and stability, which are generally not characteristics of biologically active molecules designed to interact with specific cellular targets. Safety data sheets indicate that overexposure may cause skin irritation, but there are no known acute hazards.[15]

Experimental Protocols:

There are no experimental protocols available for Pigment Violet 19 in the context of biological research or drug development.

Conclusion for the Intended Audience

For researchers, scientists, and drug development professionals, the designation "RED 500" does not correspond to a known chemical entity with a history of investigation for therapeutic purposes. The two compounds associated with this name are industrial chemicals with applications as dyes and pigments. The core requirements of this technical guide, including the presentation of quantitative biological data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled as no such information exists in the public domain for either of these substances.

It is possible that "RED 500" is an internal, proprietary code name for a research compound that has not been publicly disclosed. Without further, more specific identifiers such as a full chemical name, a different CAS number, or a reference to a specific research program or publication, it is not possible to provide the requested in-depth technical guide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. RED 500 CAS 115392-27-3 For Sale - Kerton Chemical [kerton-industry.com]

- 3. CAS No.115392-27-3,RED 500 Suppliers [lookchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- | C31H29NO3 | CID 10298445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. specialchem.com [specialchem.com]

- 8. cassart.co.uk [cassart.co.uk]

- 9. jacksonsart.com [jacksonsart.com]

- 10. jacksonsart.com [jacksonsart.com]

- 11. specialchem.com [specialchem.com]

- 12. Fastogen® Super Red 500 RG / 228-0500 | Color Materials [colormaterials.sunchemical.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Quinacridone - Wikipedia [en.wikipedia.org]

- 15. Client Challenge [painted-pigments.fandom.com]

Spectroscopic Profile of RED 500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of RED 500, a fluoran (B1223164) dye utilized in various technological applications. This document details available UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Compound Identification

-

Chemical Name: 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one

-

CAS Number: 115392-27-3

-

Molecular Formula: C₃₁H₂₉NO₃

-

Molecular Weight: 463.57 g/mol

UV-Visible Spectroscopic Data

The UV-Vis spectrum of RED 500 is characterized by a strong absorption band in the visible region, which is responsible for its red coloration.

Table 1: UV-Visible Absorption Data for RED 500

| Parameter | Value | Solvent |

| λmax | 523 nm | Not Specified |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

To date, specific, experimentally determined ¹H and ¹³C NMR data for RED 500 (CAS 115392-27-3) are not publicly available in the scientific literature. However, data from a closely related analog, 9-(diethylamino)-spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, provides valuable insight into the expected spectral characteristics. The primary structural difference lies in the substitution at the amino group (diethyl vs. ethyl(3-methylbutyl)).

Of particular diagnostic value in the ¹³C NMR spectrum of fluoran dyes is the chemical shift of the spiro carbon. For the diethylamino analog, this has been reported to appear at approximately 162 ppm in its colored, zwitterionic form[1].

For a more comprehensive, albeit estimated, understanding of the NMR profile of the core spiro[benzo[a]xanthene-isobenzofuran] structure, the following data is provided for the unsubstituted parent compound, 3′H-Spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one[2].

Table 2: Representative ¹H NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.90 | d | 8.3 | Ar-H |

| 8.14-8.15 | m | Ar-H | |

| 8.03 | d | 8.1 | Ar-H |

| 7.85-7.88 | m | Ar-H | |

| 7.76-7.80 | m | Ar-H | |

| 7.72 | d | 8.7 | Ar-H |

| 7.33-7.35 | m | Ar-H | |

| 6.89 | d | 8.7 | Ar-H |

Solvent: DMSO-d₆

Table 3: Representative ¹³C NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog

| Chemical Shift (δ, ppm) | Assignment |

| 169.3 | C=O |

| 153.8 | Ar-Cq |

| 146.1 | Ar-Cq |

| 136.5 | Ar-CH |

| 134.4 | Ar-Cq |

| 131.1 | Ar-CH |

| 128.8 | Ar-CH |

| 128.4 | Ar-CH |

| 127.9 | Ar-CH |

| 125.9 | Ar-Cq |

| 125.5 | Ar-CH |

| 124.8 | Ar-CH |

| 124.1 | Ar-CH |

| 123.8 | Ar-Cq |

| 122.5 | Ar-CH |

| 112.8 | Ar-Cq |

| 82.9 | Cq (Spiro Carbon) |

Solvent: DMSO-d₆

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a specific compound like RED 500 are often proprietary. However, the following general methodologies are standard practice in the field and can be adapted for this purpose.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation:

-

A stock solution of RED 500 is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask.

-

Serial dilutions are performed to obtain a series of solutions with concentrations that will yield absorbance values within the linear dynamic range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

The spectrophotometer is calibrated using a blank solution (the pure solvent).

-

The absorbance of each solution is measured over a specific wavelength range (e.g., 300-700 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

-

Sample Preparation:

-

Approximately 5-10 mg of RED 500 is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound and its chemical stability.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent for chemical shift calibration.

-

-

Data Acquisition:

-

¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR spectra are acquired to identify the chemical shifts of the carbon atoms.

-

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish connectivity and aid in the complete structural assignment.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like RED 500.

References

Methodological & Application

Application Notes and Protocols for RED 500 in Pressure-Sensitive Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction to RED 500

RED 500 is a leuco dye, a class of colorless or faintly colored compounds that undergo a significant color change upon interaction with a developer substance. Chemically identified as 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo(A)xanthene-12,1'(3'H)isobenzofuran)-3'-one (CAS Number: 115392-27-3), RED 500 is a fluoran-based dye.[1] In its neutral, non-activated state, the lactone ring of the fluoran (B1223164) structure is closed, rendering the molecule colorless. Upon exposure to an acidic developer, the lactone ring opens, extending the conjugated system within the molecule and causing a shift in its absorption spectrum to the visible region, resulting in a distinct red color.[2][3][4]

This pressure-activated color change makes RED 500 a suitable color former for use in pressure-sensitive paper, also known as carbonless copy paper.[5][6] This technology enables the creation of duplicate copies of a document with the application of pressure, such as from writing or printing, without the need for carbon paper.

Principle of Operation in Pressure-Sensitive Paper

The functionality of RED 500 in pressure-sensitive paper is based on a two-component system: a color former (RED 500) and a developer. The system is typically arranged in a layered paper structure:

-

Coated Back (CB) Sheet: The back of the top sheet of paper is coated with microcapsules containing a solution of RED 500 dye dissolved in a suitable solvent.[6]

-

Coated Front (CF) Sheet: The front of the bottom sheet is coated with a developer material, which is typically an acidic clay or a phenolic resin.[2]

When pressure is applied to the top sheet, the microcapsules on the CB sheet rupture, releasing the RED 500 solution.[7] This solution is then transferred to the CF sheet, where the RED 500 molecules react with the acidic developer. This reaction triggers the opening of the lactone ring in the RED 500 molecule, leading to the formation of a vibrant red image. For multi-part forms, intermediate sheets (Coated Front and Back - CFB) are used, which have a developer coating on the front and microcapsules on the back.

Quantitative Data Summary

Due to the proprietary nature of commercial dye formulations, specific performance data for RED 500 is not publicly available. The following tables present illustrative data based on typical performance characteristics of high-quality fluoran leuco dyes in pressure-sensitive paper applications.

Table 1: Performance Characteristics of RED 500

| Parameter | Typical Value | Test Method |

| Activation Pressure | 50 - 100 mN/mm² | Static Load Pressure Test |

| Color | Intense Red | Visual Inspection |

| Initial Optical Density | > 1.2 | Densitometer |

| Lightfastness | 4 - 5 | Blue Wool Scale (ISO 105-B02) |

| Image Stability | High | Accelerated Aging |

| Solubility | Good in non-polar organic solvents | Standard Solubility Test |

Table 2: Illustrative Color Intensity vs. Applied Pressure

| Applied Pressure (mN/mm²) | Optical Density |

| 25 | 0.3 |

| 50 | 0.8 |

| 75 | 1.1 |

| 100 | 1.25 |

| 125 | 1.3 |

| 150 | 1.3 |

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of pressure-sensitive paper using RED 500. Researchers should optimize these protocols based on their specific materials and equipment.

Protocol for Microencapsulation of RED 500

This protocol describes a typical laboratory-scale microencapsulation process using interfacial polymerization.

Materials:

-

RED 500

-

Organic Solvent (e.g., Diisopropylnaphthalene)

-

Monomer for oil phase (e.g., a diisocyanate)

-

Aqueous solution of a polymer (e.g., gelatin or polyvinyl alcohol)

-

Monomer for aqueous phase (e.g., a diamine)

-

Surfactant

-

Deionized water

-

High-shear mixer

Procedure:

-

Prepare the Oil Phase: Dissolve RED 500 and the oil-soluble monomer in the organic solvent to create a homogeneous solution. The concentration of RED 500 will influence the final color intensity.

-

Prepare the Aqueous Phase: Dissolve the water-soluble polymer and surfactant in deionized water.

-

Emulsification: Slowly add the oil phase to the aqueous phase while agitating with a high-shear mixer. The speed and duration of mixing will determine the size of the oil droplets, which will become the microcapsules. A typical target size is 3-10 µm.[8]

-

Initiate Polymerization: Once a stable emulsion is formed, add the water-soluble monomer to the emulsion.

-

Curing: Adjust the temperature and pH of the mixture to facilitate the interfacial polymerization reaction, which forms the microcapsule walls. Allow the reaction to proceed for several hours with gentle stirring.

-

Washing and Collection: Once the microcapsules are fully formed, they can be collected by filtration or centrifugation and washed with deionized water to remove any unreacted monomers or other impurities. The resulting product is a slurry of microcapsules.

Protocol for Preparation of Coated Back (CB) Sheet

Materials:

-

Microcapsule slurry of RED 500

-

Binder (e.g., starch, polyvinyl alcohol)

-

Inert spacer particles (e.g., uncooked starch granules)

-

Base paper

-

Coating rod or similar coating apparatus

Procedure:

-

Prepare the Coating Formulation: Mix the microcapsule slurry with the binder solution and inert spacer particles. The spacer particles help to prevent premature rupture of the microcapsules during handling and storage.

-

Coating: Apply the formulation evenly onto the back side of the base paper using a coating rod or other suitable method.

-

Drying: Dry the coated paper in an oven or with a hot air dryer. The drying temperature should be carefully controlled to avoid damaging the microcapsules.

Protocol for Preparation of Coated Front (CF) Sheet

Materials:

-

Developer (e.g., activated clay, zinc salicylate, or a phenolic resin)

-

Binder (e.g., starch, polyvinyl alcohol)

-

Base paper

-

Coating rod or similar coating apparatus

Procedure:

-

Prepare the Developer Slurry: Disperse the developer in a solution of the binder.

-

Coating: Apply the developer slurry evenly onto the front side of the base paper.

-

Drying: Dry the coated paper thoroughly.

Protocol for Performance Evaluation of Pressure-Sensitive Paper

1. Image Formation:

-

Place the CB sheet on top of the CF sheet, with the coated sides facing each other.

-

Apply pressure using a stylus, ballpoint pen, or a calibrated impact tester.

2. Color Intensity Measurement:

-

Measure the optical density of the developed red image using a densitometer.[9]

-

To evaluate the relationship between pressure and color intensity, apply a range of known pressures and measure the corresponding optical densities.

3. Lightfastness Testing:

-

Expose the developed image to a standardized light source, such as a xenon arc lamp, for a specified duration according to ISO 105-B02 or a similar standard.[10][11][12][13]

-

Include a set of Blue Wool standards in the exposure chamber for comparison.

-

After exposure, assess the degree of fading of the red image by comparing it to the fading of the Blue Wool standards. The lightfastness is rated on a scale of 1 to 8, with 8 being the most lightfast.[10]

Visualizations

Signaling Pathway of Color Formation

Caption: Mechanism of color formation in pressure-sensitive paper.

Experimental Workflow for Preparation and Testing

Caption: Workflow for preparing and evaluating RED 500 paper.

Logical Relationship of Components

Caption: Interrelationship of components and properties. Caption: Interrelationship of components and properties.

References

- 1. Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- | C31H29NO3 | CID 10298445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovative use of liquid crystalline acids as color developers in leuco dye-based temperature sensors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01867B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. DE112008001138T5 - Color-forming compositions containing a fluoran leuco dye with a latent developer - Google Patents [patents.google.com]

- 8. spotsee.io [spotsee.io]

- 9. researchgate.net [researchgate.net]

- 10. Lightfastness - Wikipedia [en.wikipedia.org]

- 11. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. textilelearner.net [textilelearner.net]

Application Note: Detection and Quantification of Allura Red AC (Red 40) in Food Samples

Introduction

Allura Red AC, also known as Red 40, is a synthetic azo dye extensively used in the food and beverage industry to impart a red color to products such as drinks, candies, cereals, and dairy products.[1][2][3] While approved for use in many countries, concerns about its potential health effects have led to strict regulations on its usage and labeling.[1][2][4] Accurate and reliable detection and quantification of Red 40 in food products are therefore crucial for regulatory compliance, quality control, and consumer safety. This application note provides detailed protocols for the determination of Red 40 in various food matrices using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Chemical Information

-

Chemical Name: Disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate

-

Maximum Absorption (λmax): Approximately 504 nm in water at pH 7.[1][2]

Methods of Analysis

Two primary methods for the quantification of Red 40 in food samples are detailed below:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method suitable for the simultaneous determination of multiple dyes.[5][6][7] It is the preferred method for complex food matrices.

-

UV-Visible Spectrophotometry: A simpler and more cost-effective method, spectrophotometry is suitable for the rapid screening of samples, particularly those containing only Red 40 as the primary colorant.[8][9][10][11]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: HPLC Method Performance Data

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.01 - 1.10 µg/mL | [5][6][7] |

| Limit of Quantification (LOQ) | 0.04 - µg/mL | [5][7] |

| Recovery | 76.1 - 105.0% | [1][2] |

| Linearity (r²) | ≥ 0.999 | [12] |

Table 2: Spectrophotometric Method Performance Data

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.005 mg/L | [8][9] |

| Linear Concentration Range | 0.05 - 2.00 mg/L | [8][9] |

| Molar Absorptivity (ε) | 2.19 x 10⁴ L mol⁻¹ cm⁻¹ (in aqueous solution) | [8] |

Experimental Protocols

Protocol 1: Sample Preparation for Food Matrices

This protocol provides a general guideline for extracting Red 40 from various food samples. The specific steps may need optimization depending on the complexity of the food matrix.

Materials:

-

Deionized water

-

Ammonia solution (25%)

-

Methanol (B129727) or Acetonitrile (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Water bath

-

0.45 µm syringe filters

Procedure:

-

Solid Samples (e.g., candies, cereals, powders):

-

Weigh a representative portion of the homogenized sample (typically 1-5 g) into a 50 mL centrifuge tube.[13][14]

-

Add 20 mL of a 70:30 (v/v) methanol/water solution containing 2% ammonia.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Place the tube in a water bath at 60°C for 30 minutes, with intermittent vortexing.

-

Centrifuge the sample at 5000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.[6]

-

-

Liquid and Semi-Solid Samples (e.g., beverages, yogurts, jams):

-

Weigh 10-20 g of the sample into a 50 mL centrifuge tube. For carbonated beverages, degas the sample by sonication or stirring.[6]

-

Add 20 mL of deionized water and vortex to mix.

-

For samples high in protein or fat, an additional precipitation or defatting step may be necessary.

-

Proceed with SPE cleanup as described below.

-

-

Solid Phase Extraction (SPE) Cleanup (for complex matrices):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elute the Red 40 dye with 5 mL of a 70:30 (v/v) methanol/water solution.

-

Collect the eluate and filter it through a 0.45 µm syringe filter prior to analysis.[5]

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

-

Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Elution: A typical gradient would be to start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of Red 40 (100 µg/mL) in deionized water. From this stock, prepare a series of calibration standards ranging from 0.1 to 10 µg/mL.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the Red 40 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of Red 40 in the sample using the calibration curve.

Protocol 3: Quantification by UV-Visible Spectrophotometry

Instrumentation:

-

UV-Visible Spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Standard Preparation: Prepare a stock solution of Red 40 (10 µg/mL) in deionized water. From this stock, prepare a series of calibration standards ranging from 0.5 to 5 µg/mL.

-

Wavelength Scan: Scan a standard solution of Red 40 from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax), which should be around 504 nm.[1][2]

-

Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. This should follow Beer's Law (A = εbc).[11][17]

-

Sample Analysis: Measure the absorbance of the prepared sample extract at λmax. If the absorbance is too high (typically > 1.5), dilute the sample with deionized water and re-measure.[17]

-

Quantification: Determine the concentration of Red 40 in the sample using the calibration curve and account for any dilutions made.

Visualizations

Caption: Workflow for Red 40 Detection in Food.

Caption: Classification of Red 40 and its Analytical Methods.

References

- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]

- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Red Dye 40: Safety, Side Effects, and Food List [healthline.com]

- 4. Synthetic food dyes: Health risks, history, and policy | Center for Science in the Public Interest [cspi.org]

- 5. Validation of an analytical method for determination of eight food dyes in beverage and fruit roll-ups by ion-pair HPLC-DAD [j.skums.ac.ir]

- 6. tandfonline.com [tandfonline.com]

- 7. sid.ir [sid.ir]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Red #40 Food Dye in a Cherry Cough Drop | Chemical Education Xchange [chemedx.org]

- 14. chemedx.org [chemedx.org]

- 15. HPLC Method for Analysis of Allura Red (FD&C Red 40, E129) on a BIST A Column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. stellarnet.us [stellarnet.us]

Application Notes and Protocols for RED 500 in Thermochromic Inks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of RED 500 as a leuco dye in the formulation of thermochromic inks. These temperature-sensitive inks have significant applications in the pharmaceutical industry, particularly for monitoring the cold chain and ensuring the quality and efficacy of temperature-sensitive drugs and biologics.

Application Note 1: RED 500 for Temperature-Sensitive Pharmaceutical Packaging

Introduction:

Thermochromic inks are dynamic materials that exhibit a reversible change in color in response to temperature fluctuations. This property is particularly valuable in the pharmaceutical industry for creating visual indicators on packaging that signal exposure to temperatures outside the recommended storage conditions. RED 500 is a fluoran-based leuco dye that can be formulated into inks that change from colored to colorless upon reaching a specific activation temperature.

Principle of Thermochromism with RED 500:

The color-changing functionality of thermochromic inks based on RED 500 relies on a three-component system:

-

RED 500 (Leuco Dye - Color Former): In its neutral, non-protonated state, the lactone ring of the RED 500 molecule is closed, rendering it colorless.

-

Developer (Weak Acid): An acidic compound that protonates the leuco dye, forcing the lactone ring to open. This conformational change in the RED 500 molecule results in a conjugated system that absorbs light in the visible spectrum, thus appearing colored (red).

-

Solvent (Crystalline Substance): A substance with a specific melting point that acts as a solvent for the dye and developer. At temperatures below its melting point, the solvent is solid, keeping the RED 500 and the developer in close proximity, allowing for the protonation and color formation. When the temperature rises to the solvent's melting point, it liquefies and dissolves the components, causing the dye and developer to dissociate. This leads to the closure of the lactone ring and the disappearance of the color.

This reversible process provides a clear visual indication of a temperature change.

Applications in Drug Development and Quality Control:

-

Cold Chain Monitoring: Thermochromic labels on vaccine vials, biologic drug packaging, and clinical trial materials can provide an immediate visual cue if a product has been exposed to temperatures above its recommended storage range, potentially compromising its efficacy and safety.

-

Tamper Evidence and Anti-Counterfeiting: The dynamic nature of thermochromic inks adds a layer of security to pharmaceutical packaging, making it more difficult to counterfeit.

-

User Adherence: For patient-administered drugs that require specific storage temperatures, a thermochromic indicator can serve as a simple reminder and confirmation of proper storage.

Quantitative Data: RED 500 Thermochromic Formulation

A specific formulation for a thermosensitive decolorable ink composition has been identified in patent literature, providing a quantitative basis for experimental work.

| Component | Role | Chemical Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Ratio (by mass) |

| RED 500 | Leuco Dye (Colorant) | 9-(Ethyl(3-methylbutyl)amino)spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one | 115392-27-3 | C31H29NO3 | 463.57 | 1 |

| Hexafluorobisphenol A | Developer | 4,4'-(Hexafluoroisopropylidene)diphenol | 1478-61-1 | C15H10F6O2 | 336.23 | 1 |

| Behenyl Alcohol 80 | Crystalline Solvent | Docosan-1-ol | 661-19-8 | C22H46O | 326.60 | 8 |

Experimental Protocols

Protocol 1: Preparation of RED 500 Thermochromic Ink Core Material

Objective: To prepare the core thermochromic composition that changes color with temperature.

Materials:

-

RED 500 (1 part by mass)

-

Hexafluorobisphenol A (1 part by mass)

-

Behenyl Alcohol 80 (8 parts by mass)

-

Heat-resistant beaker

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Spatula

-

Weighing balance

Procedure:

-

Weighing Components: Accurately weigh the RED 500, Hexafluorobisphenol A, and Behenyl Alcohol 80 in the specified 1:1:8 mass ratio into a heat-resistant beaker.

-

Heating and Melting: Place the beaker on a hot plate and gently heat the mixture while stirring with a magnetic stir bar. The target temperature should be just above the melting point of Behenyl Alcohol 80 (approximately 70-75°C).

-

Homogenization: Continue heating and stirring until all components are completely melted and the mixture is a homogeneous colored liquid. Ensure thorough mixing to achieve a uniform dispersion of the dye and developer in the solvent.

-

Cooling and Observation: Turn off the heat and allow the mixture to cool down to room temperature while continuing to stir. Observe the color change as the mixture solidifies. The solidified material is the core thermochromic composition.

-

Grinding (Optional): Once solidified, the material can be ground into a fine powder for subsequent microencapsulation.

Protocol 2: Microencapsulation of the RED 500 Thermochromic Composition

Objective: To encapsulate the prepared thermochromic core material within a protective polymer shell, creating stable microcapsules suitable for dispersion in an ink vehicle.

Materials:

-

Prepared RED 500 thermochromic core material (powdered)

-

Formaldehyde (B43269) solution (37%)

-

Gum arabic (emulsifier)

-

Ammonium (B1175870) chloride (catalyst)

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Distilled water

-

High-speed homogenizer or overhead stirrer

-

Reaction vessel with temperature control (water bath)

-

pH meter

Procedure:

-

Preparation of the Oil Phase: The powdered RED 500 thermochromic core material constitutes the "oil phase."

-

Preparation of the Aqueous Phase:

-

In the reaction vessel, dissolve gum arabic in distilled water to create an emulsifier solution.

-

Add urea and ammonium chloride to the solution and stir until dissolved.

-

Adjust the pH of the aqueous solution to the desired level (typically acidic for urea-formaldehyde polymerization) using a sodium hydroxide solution.

-

-

Emulsification:

-

Add the powdered thermochromic core material to the aqueous phase.

-

Begin high-speed stirring with a homogenizer to create a fine oil-in-water emulsion. The stirring speed will influence the final microcapsule size.

-

-

Polymerization (Shell Formation):

-

While maintaining the emulsion with continuous stirring, slowly add the formaldehyde solution to the reaction vessel.

-

Increase the temperature of the mixture to initiate the polymerization of urea and formaldehyde at the oil-water interface. A typical temperature range is 50-60°C.

-

Continue the reaction for several hours to allow for the complete formation of the microcapsule walls.

-

-

Curing and Washing:

-

After the polymerization is complete, allow the mixture to cool down.

-

The resulting microcapsule slurry is then washed with distilled water and filtered to remove any unreacted monomers and other impurities.

-

-

Drying: The washed microcapsules are dried to obtain a fine, free-flowing powder.